molecular formula C7H5Br2FN2S B1434681 N-(2,4-Dibromo-6-fluorophenyl)thiourea CAS No. 1823494-62-7

N-(2,4-Dibromo-6-fluorophenyl)thiourea

Cat. No.: B1434681
CAS No.: 1823494-62-7
M. Wt: 328 g/mol
InChI Key: CBPRZUFYVNMUDQ-UHFFFAOYSA-N
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Description

N-(2,4-Dibromo-6-fluorophenyl)thiourea (CAS 1823494-62-7) is a high-purity thiourea derivative supplied for advanced research and development applications. Thiourea derivatives are a significant area of investigation in medicinal chemistry due to their broad biological activities. Recent studies highlight that thiourea compounds, particularly those substituted with halogen atoms like bromine and fluorine, demonstrate promising biological properties . The presence of halogens can enhance the lipophilicity of a molecule, potentially improving its ability to penetrate cell membranes and interact with biological targets . Scientific research on related acylthiourea compounds has shown that structures bearing bromine and fluorine atoms possess significant antimicrobial and anti-pathogenic activity . These compounds have shown particular efficacy against challenging bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus , which are known for their ability to form resilient biofilms . The potential of such derivatives to act as anti-biofilm agents represents a valuable approach in combating antibiotic resistance . This product is classified as Industrial Grade with a purity of 99% . It is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for the latest findings on thiourea derivatives and their mechanisms of action.

Properties

IUPAC Name

(2,4-dibromo-6-fluorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2FN2S/c8-3-1-4(9)6(5(10)2-3)12-7(11)13/h1-2H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPRZUFYVNMUDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)NC(=S)N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201271999
Record name Thiourea, N-(2,4-dibromo-6-fluorophenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823494-62-7
Record name Thiourea, N-(2,4-dibromo-6-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1823494-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiourea, N-(2,4-dibromo-6-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201271999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Reaction of 2,4-Dibromo-6-fluoroaniline with Thiourea

This is the most straightforward and commonly reported method for preparing this compound:

  • Reagents : 2,4-Dibromo-6-fluoroaniline and thiourea.
  • Solvent : Anhydrous acetone or ethanol.
  • Conditions : The reaction mixture is refluxed or stirred at elevated temperature (typically 60–85 °C) for several hours (4–8 hours).
  • Work-up : After completion (monitored by TLC), the reaction mixture is cooled, and the product precipitates out or is extracted using organic solvents such as ethyl acetate.
  • Purification : Recrystallization from suitable solvents like 2-propanol or ethanol with charcoal treatment to remove impurities.

This method benefits from simplicity and relatively high yields, often exceeding 70%, depending on reaction optimization.

One-Pot Synthesis Using Polyethylene Glycol (PEG-400) as Reaction Medium

Recent advances in green chemistry have introduced the use of polyethylene glycol (PEG-400) as an efficient and recyclable solvent for thiourea derivative synthesis:

  • Procedure : A mixture of phenylacetylene derivatives and N-bromosuccinimide (NBS) is reacted to form α-bromoketones in situ.
  • Subsequent Reaction : The α-bromoketone intermediate is reacted with thiourea in PEG-400 at 85 °C for 8 hours.
  • Outcome : High yields (up to 85%) of thiourea derivatives are obtained with minimal by-products.
  • Advantages : This method is environmentally friendly, avoids volatile organic solvents, and allows for easy product isolation by extraction.

Though this method has been demonstrated for related thiourea derivatives, it can be adapted for the synthesis of this compound by selecting appropriate starting materials.

Comparative Data Table of Preparation Methods

Method Starting Materials Reaction Conditions Solvent Yield (%) Purification Notes
Direct Reaction 2,4-Dibromo-6-fluoroaniline + Thiourea Reflux 60–85 °C, 4–8 h Acetone or Ethanol 70–80 Recrystallization Simple, widely used
Acyl Chloride Route 2,4-Dibromo-6-fluorobenzoyl chloride + Ammonium thiocyanate + Aniline Reflux in acetone, multi-step Acetone 65–75 Crystallization Allows functional group control
One-Pot PEG-400 Method Phenylacetylene derivatives + NBS + Thiourea 85 °C, 8 h PEG-400 Up to 85 Extraction and crystallization Green chemistry, high yield

Research Findings and Notes

  • The presence of electron-withdrawing halogen atoms (bromine and fluorine) on the phenyl ring influences the reactivity of the amine and the thiourea formation, often requiring optimized reaction times and temperatures to achieve high yields.
  • Phase transfer catalysis (e.g., using PEG-400) improves reaction efficiency by facilitating the interaction of heterogeneous reactants and lowering reaction temperatures while increasing yields.
  • Purification by crystallization is preferred to maintain compound integrity and remove closely related impurities, especially in halogenated thioureas.
  • Characterization techniques such as ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry are essential to confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

N-(2,4-Dibromo-6-fluorophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The bromine and fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antimicrobial Activity

N-(2,4-Dibromo-6-fluorophenyl)thiourea and its derivatives have shown significant antimicrobial properties. Research indicates that thiourea compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of halogen atoms in the structure is often correlated with enhanced antimicrobial efficacy. For instance, studies have demonstrated that modifications to the thiourea moiety can lead to compounds with improved bioactivity against resistant bacterial strains .

Anticancer Properties

Thiourea derivatives, including this compound, have been investigated for their potential anticancer effects. Some studies suggest that these compounds can induce cytotoxicity in cancer cell lines by triggering apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and survival .

Antiviral Effects

There is emerging evidence that thiourea derivatives may possess antiviral properties. Compounds similar to this compound have been evaluated for their ability to inhibit viral replication in vitro. This includes activity against HIV and other RNA viruses, suggesting a broader application in antiviral drug development .

Pesticidal Activity

This compound has been explored for its potential use as a pesticide. Its structural characteristics allow it to interact with biological systems of pests effectively. Laboratory studies have shown that certain thiourea derivatives can act as effective fungicides or insecticides by disrupting metabolic processes in target organisms .

Polymer Chemistry

In materials science, thiourea compounds are being investigated for their role in polymer synthesis. This compound can serve as a precursor for creating novel polymers with specific properties, such as increased thermal stability or enhanced mechanical strength. These polymers can be used in various applications ranging from coatings to structural materials .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2,4-dibromo-6-fluoroaniline with carbon disulfide in the presence of a base. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of S. aureus and E. coli at low concentrations of this compound derivatives .
Study 2Anticancer PropertiesShowed cytotoxic effects on various cancer cell lines through apoptosis induction mechanisms .
Study 3Agricultural ApplicationsFound effective against fungal pathogens in crops, suggesting potential use as a biopesticide .

Mechanism of Action

The mechanism of action of N-(2,4-Dibromo-6-fluorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form strong interactions with metal ions and proteins, potentially inhibiting enzyme activity or disrupting cellular processes. The presence of bromine and fluorine atoms may enhance its binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

Thiourea derivatives exhibit activity modulated by substituent type and position:

  • Halogenation : Bromine and fluorine atoms increase molecular weight and lipophilicity, favoring interactions with hydrophobic biological targets. For example, N-(2,4-difluorophenyl)thiourea (188.2 g/mol) lacks bromine but shares fluorine substituents, likely reducing its pesticidal persistence compared to brominated analogs .
  • Aryl vs. Alkyl Groups : Derivatives like diafenthiuron (a pesticide) feature bulky isopropyl and tert-butyl groups, enhancing stability and environmental persistence . In contrast, N-(biphenyl-4-yl)thiourea demonstrates antibacterial activity due to its extended aromatic system, though it is inactive against E. coli .

Physical and Chemical Properties

  • Solubility : Bromine’s electron-withdrawing effect reduces solubility in polar solvents compared to fluorine-substituted derivatives. For example, N-(2,4-difluorophenyl)thiourea (188.2 g/mol) is likely more water-soluble than the brominated analog .
  • Stability : Bromine’s higher atomic mass may increase environmental persistence, a critical factor in pesticidal applications .

Research Findings and Trends

  • Halogen Synergy : Bromine and fluorine together may enhance bioactivity through combined steric and electronic effects, as seen in pesticidal thiazolecarboxamides (e.g., thifluzamide) .
  • Structure-Activity Relationship (SAR) : Para-substituted thioureas (e.g., 6-fluoro in the user’s compound) often show improved target binding compared to ortho/meta positions .

Biological Activity

N-(2,4-Dibromo-6-fluorophenyl)thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a thiourea functional group attached to a phenyl ring that is substituted with two bromine atoms and one fluorine atom. Its molecular formula is C7H5Br2FNS\text{C}_7\text{H}_5\text{Br}_2\text{F}\text{N}\text{S}, with a molecular weight of approximately 292.99 g/mol. The presence of halogen atoms enhances its chemical reactivity and biological activity, making it a valuable candidate for further research.

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules:

  • Enzyme Inhibition : The thiourea group can form strong interactions with metal ions and proteins, potentially inhibiting enzyme activity. This property is crucial in targeting enzymes involved in disease processes.
  • Antioxidant Activity : Studies have shown that thiourea derivatives exhibit significant antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
  • Anticancer Mechanisms : this compound has been observed to inhibit cancer cell proliferation by inducing apoptosis and affecting cell cycle progression. This compound targets specific pathways involved in cancer development, such as angiogenesis and cell signaling .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines:

Cancer Cell LineIC50 (µM)
MCF-7 (breast cancer)14
HeLa (cervical cancer)10
A549 (lung cancer)8

These findings indicate that the compound exhibits promising anticancer activity, warranting further investigation into its mechanisms and therapeutic applications .

Case Studies

  • Antioxidant Efficacy : A study evaluated the antioxidant capacity of fluorophenyl thiourea derivatives, including this compound. The compound showed superior antioxidant activity compared to standard antioxidants like ascorbic acid and trolox .
  • Enzyme Inhibition in Diabetes Management : Research focused on the inhibitory effects of thiourea derivatives on α-amylase and α-glycosidase enzymes, which are key targets in diabetes treatment. This compound demonstrated significant inhibition rates, making it a candidate for further studies in diabetes management .

Q & A

Q. What are the optimal synthetic routes for N-(2,4-Dibromo-6-fluorophenyl)thiourea, and how can purity be maximized?

Methodological Answer:

  • Synthesis : React 2,4-dibromo-6-fluoroaniline with thiophosgene or ammonium thiocyanate in anhydrous acetone under reflux (60–70°C) for 2–4 hours .
  • Purification : Recrystallize from methanol/dichloromethane (1:10 v/v) to remove unreacted aniline or thiourea byproducts. Yield optimization (≥90%) requires stoichiometric control (1:1 molar ratio) and inert atmosphere to prevent oxidation .
  • Purity Validation : Monitor via TLC (silica gel, ethyl acetate/hexane 3:7) and HPLC (C18 column, acetonitrile/water 70:30).
ParameterConditionYield (%)Purity (%)
SolventAnhydrous acetone90–9598+
Temperature60–70°C
RecrystallizationMethanol/dichloromethane99.5

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

  • Spectroscopy :
  • 1H/13C NMR : Confirm substitution pattern (e.g., aromatic protons at δ 7.2–7.8 ppm, thiourea NH at δ 9.1–9.5 ppm) .
  • FT-IR : Identify C=S stretch (~1250 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
    • Crystallography :
  • Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement . ORTEP-3 generates thermal ellipsoid plots to visualize bond distortions .
  • Key metrics: R-factor < 0.05, hydrogen-bonding networks (e.g., N-H⋯S interactions) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reactivity trends?

Methodological Answer:

  • Computational Setup : Optimize geometry at B3LYP/6-311++G(d,p) level. Compare calculated bond lengths (C-S: ~1.68 Å) with SC-XRD data to validate accuracy .
  • Reactivity Insights :
  • Frontier molecular orbital (FMO) analysis predicts nucleophilic attack sites (e.g., sulfur in C=S group).
  • Electrostatic potential maps identify regions for hydrogen bonding or metal coordination .

Q. What experimental and computational strategies resolve contradictions in substitution reaction kinetics?

Methodological Answer:

  • Kinetic Studies :
  • Monitor reactions with thiourea nucleophiles (e.g., thiourea, Dmtu) via UV-Vis spectroscopy (λ = 250–300 nm) .
  • Fit data to second-order rate laws; use Eyring plots to determine activation parameters (ΔH‡, ΔS‡).
    • Contradiction Resolution :
  • Cross-validate kinetic data with DFT-calculated transition states. For example, discrepancies in ΔG‡ may arise from solvent effects (implicit vs. explicit solvation models) .

Q. How does polymorphism impact biological activity, and how can it be systematically studied?

Methodological Answer:

  • Polymorph Screening :
  • Recrystallize from 5+ solvents (e.g., DMSO, ethanol) to isolate forms. Characterize via PXRD and DSC (melting point variations >5°C indicate polymorphism) .
    • Bioactivity Correlation :
  • Test polymorphs against microbial targets (e.g., Pyricularia oryzae). Enhanced activity in Form II may correlate with improved solubility or hydrogen-bonding motifs .

Data Contradiction Analysis

Scenario : Discrepancies in reported antibacterial efficacy of thiourea derivatives.
Resolution Workflow :

Structural Revalidation : Confirm compound identity via SC-XRD (e.g., detect halogen bonding vs. π-stacking) .

Bioassay Reproducibility : Use standardized MIC protocols (CLSI guidelines) with positive controls (e.g., ampicillin).

Computational Docking : Compare binding affinities of polymorphs to target enzymes (e.g., dihydrofolate reductase) using AutoDock Vina .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-Dibromo-6-fluorophenyl)thiourea
Reactant of Route 2
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N-(2,4-Dibromo-6-fluorophenyl)thiourea

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